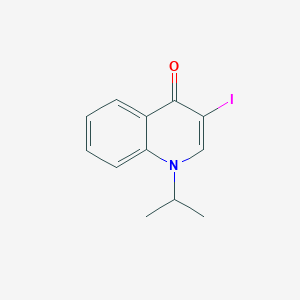

3-Iodo-1-isopropylquinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodo-1-isopropylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C12H12INO and its molecular weight is 313.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Iodo-1-isopropylquinolin-4(1H)-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves palladium-catalyzed reactions, which are widely used for the formation of quinolone derivatives. The compound can be synthesized through various methodologies, including:

- Palladium-Catalyzed Reactions : Utilizing palladium catalysts to facilitate the coupling of iodoanilines with appropriate substrates to yield quinolone derivatives .

- Domino Reactions : Employing a one-pot approach that combines multiple reaction steps to synthesize the compound efficiently .

Antimicrobial Properties

Research has indicated that quinolone derivatives, including this compound, exhibit significant antimicrobial activity. In particular:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds can have low MIC values against various bacterial strains, suggesting potent antibacterial properties. For example, a closely related compound demonstrated an MIC of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Antimalarial Activity

Quinolones are also recognized for their antimalarial properties. A related compound, 3-Iodo-4(1H)-quinolone, was noted for its ability to inhibit Plasmodium falciparum, the causative agent of malaria. This compound showed low nanomolar effective concentrations against blood stages of the parasite and was effective in reducing parasitemia in vivo models .

The biological activity of this compound is primarily attributed to its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and transcription in bacteria. The mechanism involves:

- Inhibition of DNA Gyrase : By binding to the enzyme-DNA complex, quinolone derivatives disrupt the normal function of DNA gyrase, leading to bacterial cell death.

- Resistance Mechanisms : Despite their efficacy, increasing rates of resistance have been observed due to mutations in the target enzymes, which necessitate ongoing research into new derivatives with improved activity against resistant strains .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated potent antimicrobial activity against MRSA with an MIC value lower than 1 μg/mL. |

| Study B | Reported significant antimalarial effects in rodent models, reducing parasitemia by over 60%. |

| Study C | Investigated structure-activity relationships and identified key modifications that enhance biological activity while reducing toxicity. |

Eigenschaften

Molekularformel |

C12H12INO |

|---|---|

Molekulargewicht |

313.13 g/mol |

IUPAC-Name |

3-iodo-1-propan-2-ylquinolin-4-one |

InChI |

InChI=1S/C12H12INO/c1-8(2)14-7-10(13)12(15)9-5-3-4-6-11(9)14/h3-8H,1-2H3 |

InChI-Schlüssel |

BMRFGMPRAFFDST-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N1C=C(C(=O)C2=CC=CC=C21)I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.